

C.I. Direct Violet 9: A Technical Evaluation of its Fluorescent Properties

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Compound of Interest

Compound Name: C.I. Direct Violet 9

Cat. No.: B12382472

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Introduction

C.I. Direct Violet 9, also identified by its CAS number 6227-14-1 and C.I. number 27885, is a diazo dye with a notable classification as a fluorescent dye by various chemical suppliers.^[1] This classification suggests its potential utility in applications requiring fluorescent markers, particularly in biological research for observing and analyzing cellular structures, tracking biomolecules, and other related functions.^{[1][2]} This technical guide provides a comprehensive overview of the known properties of **C.I. Direct Violet 9** and outlines a generalized experimental framework for the detailed characterization of its fluorescent capabilities, addressing the current gap in publicly available quantitative data.

Chemical and Physical Properties

A summary of the fundamental properties of **C.I. Direct Violet 9** is presented in Table 1. This dye is characterized as a violet powder with solubility in water.^[3]

Property	Value	Reference
C.I. Name	Direct Violet 9	
C.I. Number	27885	[3]
CAS Number	6227-14-1	[3]
Chemical Class	Diazo	[3]
Molecular Formula	C ₃₀ H ₂₃ N ₅ Na ₂ O ₈ S ₂	
Molecular Weight	691.64 g/mol	
Physical Appearance	Violet Powder	[3]
Hue	Bluish Violet	[3]
Solubility	Soluble in water	[3]

Fluorescence Characteristics: An Overview

While **C.I. Direct Violet 9** is categorized as a fluorescent dye, specific quantitative data regarding its photophysical properties, such as precise excitation and emission maxima, fluorescence quantum yield, and fluorescence lifetime, are not readily available in peer-reviewed literature or technical data sheets. The fluorescence of a molecule is intrinsically linked to its chemical structure, and the presence of an extended π -conjugated system in this diazo dye supports the potential for fluorescence.

The following sections outline the standard experimental protocols that would be employed to thoroughly characterize the fluorescent properties of **C.I. Direct Violet 9**.

Experimental Protocols for Fluorescence Characterization

To ascertain the detailed fluorescent properties of **C.I. Direct Violet 9**, a series of spectroscopic experiments are required. The following protocols provide a generalized methodology for such a characterization.

Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation wavelength and the resulting fluorescence emission spectrum.

Methodology:

- Sample Preparation: Prepare a dilute solution of **C.I. Direct Violet 9** in a suitable solvent (e.g., deionized water, ethanol, or DMSO, depending on solubility and experimental requirements). A typical starting concentration would be in the micromolar range (1-10 μM).
- Absorption Spectrum Measurement:
 - Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the solution over a broad wavelength range (e.g., 200-800 nm).
 - The wavelength at which the maximum absorbance is observed (λ_{max}) in the longest wavelength absorption band is typically a good starting point for the excitation wavelength.
- Emission Spectrum Measurement:
 - Use a spectrofluorometer.
 - Set the excitation wavelength to the determined λ_{max} from the absorption spectrum.
 - Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from $\lambda_{\text{ex}} + 20 \text{ nm}$ to 800 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_{em}).
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the determined λ_{em} .
 - Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250 nm to $\lambda_{\text{em}} - 20 \text{ nm}$).
 - The resulting excitation spectrum should ideally match the absorption spectrum of the fluorophore.

Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

- **Standard Selection:** Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to **C.I. Direct Violet 9**.
- **Sample and Standard Preparation:** Prepare a series of solutions of both the sample (**C.I. Direct Violet 9**) and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- **Data Acquisition:**
 - Measure the absorbance of each solution at the chosen excitation wavelength.
 - Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
- **Data Analysis:**
 - Integrate the area under the emission spectra for both the sample and the standard.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
 - The quantum yield of the sample (Φ_x) can be calculated using the following equation: $\Phi_x = \Phi_{st} * (m_x / m_{st}) * (n_x^2 / n_{st}^2)$ Where:
 - Φ_{st} is the quantum yield of the standard.
 - m_x and m_{st} are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
 - n_x and n_{st} are the refractive indices of the solvents used for the sample and standard, respectively.

Determination of Fluorescence Lifetime (τ)

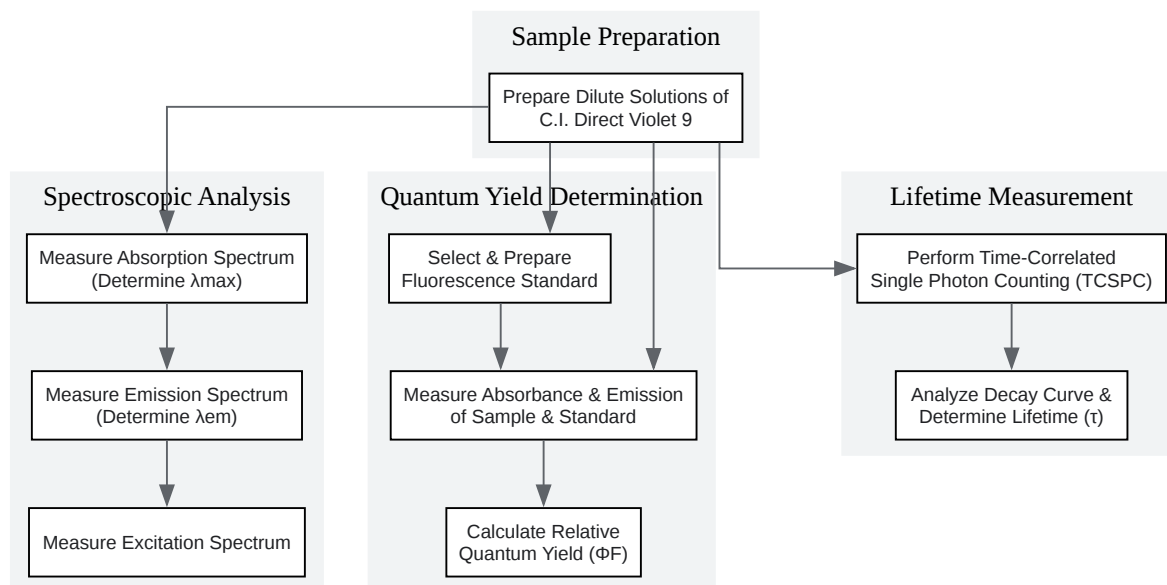
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

- Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with a high repetition rate, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
- Sample Preparation: Prepare a dilute solution of **C.I. Direct Violet 9**.
- Data Acquisition:
 - Excite the sample with the pulsed light source at a wavelength where the dye absorbs.
 - The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
 - A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay profile.
- Data Analysis:
 - The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: $I(t) = I_0 * \exp(-t/\tau)$ Where I_0 is the intensity at time zero and τ is the fluorescence lifetime.

Visualization of Experimental Workflow

The logical flow of the experimental characterization of **C.I. Direct Violet 9**'s fluorescent properties is depicted in the following diagram.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. colorantsgroup.com [colorantsgroup.com]
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